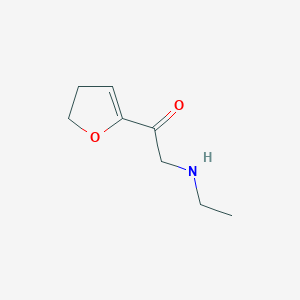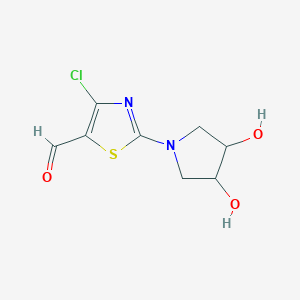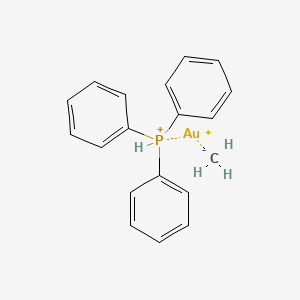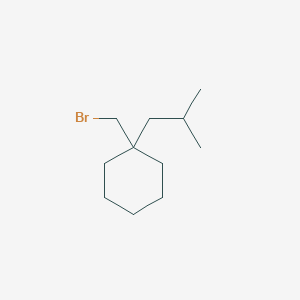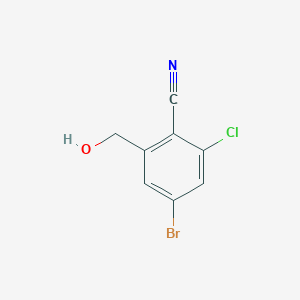
SodiumS-pentylsulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SodiumS-pentylsulfurothioate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its sulfur-containing functional groups, which contribute to its reactivity and versatility in chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SodiumS-pentylsulfurothioate typically involves the reaction of sodium sulfide with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: SodiumS-pentylsulfurothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur-containing groups to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the pentyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions are performed in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
SodiumS-pentylsulfurothioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of SodiumS-pentylsulfurothioate involves its interaction with various molecular targets. The sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
SodiumS-pentylsulfurothioate can be compared with other sulfur-containing compounds such as:
Sodium thiosulfate: Known for its use in medical treatments and as a reducing agent.
Sodium sulfide: Commonly used in industrial applications for its reactivity with metals.
Sodium metabisulfite: Used as a preservative and antioxidant in food and pharmaceuticals.
Uniqueness: this compound stands out due to its specific pentyl group, which imparts unique reactivity and properties compared to other sulfur-containing compounds. This makes it particularly valuable in specialized chemical syntheses and applications.
Propriétés
Formule moléculaire |
C5H11NaO3S2 |
|---|---|
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
sodium;1-sulfonatosulfanylpentane |
InChI |
InChI=1S/C5H12O3S2.Na/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
RMRKFRQZQVLXNL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCSS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
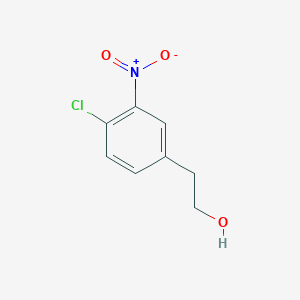
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)


